Benzyl-cyclobutyl-amine hydrochloride

説明

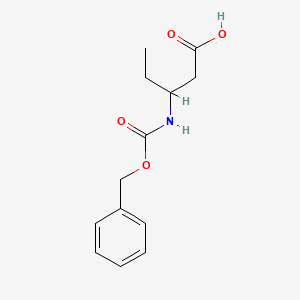

Benzyl-cyclobutyl-amine hydrochloride, also known as N-Benzylcyclobutanamine hydrochloride, is a compound with the CAS Number: 120218-46-4 . It has a molecular weight of 197.71 . The compound is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of amines like Benzyl-cyclobutyl-amine hydrochloride often involves the Leuckart reaction, which is a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia . This reaction yields aminobenzylnaphthols .

Molecular Structure Analysis

The molecular structure of Benzyl-cyclobutyl-amine hydrochloride can be analyzed using spectroscopy . The region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified .

Chemical Reactions Analysis

Amines, including Benzyl-cyclobutyl-amine hydrochloride, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Physical And Chemical Properties Analysis

Benzyl-cyclobutyl-amine hydrochloride is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

科学的研究の応用

Application Summary

Benzyl-cyclobutyl-amine hydrochloride is used in the synthesis of cyclobutanol derivatives, which are of growing interest in medicinal chemistry due to their unique structure and potentially advantageous pharmacological properties .

Method of Application

The synthesis process involves a hyperbaric [2+2] cycloaddition reaction between sulfonyl allenes and benzyl vinyl ether as the key step . Three different sulfonyl allenes were used for synthesizing the core structures that were further derivatized by the addition of up to seven amines .

Results and Outcomes

The amino groups were incorporated in a moderate to excellent diastereoselectivity through conjugate addition to the four-membered-ring scaffolds . This synthesis process demonstrates the potential for further chemical expansion and fragment growth in drug development .

Synthesis of Arylmethylamines

Application Summary

Benzyl-cyclobutyl-amine hydrochloride can be used in the synthesis of arylmethylamines .

Method of Application

The process involves the reaction of benzyl alcohols with primary amines in the presence of a palladium catalyst . This reaction does not require any additives and is effective for a wide range of alcohols and amines .

Results and Outcomes

The result is the selective synthesis of imines and secondary amines . This method provides a chemoselective and efficient way to produce a variety of arylmethylamines .

Synthesis of N-Benzyl Propargylamines

Application Summary

Benzyl-cyclobutyl-amine hydrochloride can be used in the synthesis of N-benzyl propargylamines .

Method of Application

The synthesis involves the in situ formation of an active amine through the Petasis reaction of primary amines, formaldehyde solution, and boronic acids . This active amine then reacts in a decarboxylative coupling reaction with propiolic acids .

Results and Outcomes

The result is the production of N-benzyl propargylamines . This method provides a catalyst-free and chemoselective synthesis of N-benzyl propargylamines with good functional group compatibility .

Synthesis of Imines and Secondary Amines

Application Summary

Benzyl-cyclobutyl-amine hydrochloride can be used in the synthesis of imines and secondary amines .

Method of Application

The synthesis involves a Pd-catalyzed one-pot reaction of benzyl alcohols with primary amines . This reaction does not require any additives and is effective for a wide range of alcohols and amines .

Results and Outcomes

The result is the selective synthesis of imines and secondary amines . This method provides a chemoselective and efficient way to produce a variety of imines and secondary amines .

Synthesis of N-Benzyl Propargylamines

Application Summary

Benzyl-cyclobutyl-amine hydrochloride can be used in the synthesis of N-benzyl propargylamines .

Method of Application

The synthesis involves the in situ formation of an active amine through the Petasis reaction of primary amines, formaldehyde solution, and boronic acids . This active amine then reacts in a decarboxylative coupling reaction with propiolic acids .

Results and Outcomes

The result is the production of N-benzyl propargylamines . This method provides a catalyst-free and chemoselective synthesis of N-benzyl propargylamines with good functional group compatibility .

Biocatalysis in Pharmaceutical Development

Application Summary

Benzyl-cyclobutyl-amine hydrochloride can be used in biocatalysis, which has become an attractive tool in modern synthetic chemistry .

Method of Application

In industry, biocatalysis is used in small molecule pharmaceutical development . For several amine-containing drugs, biotransformations were applied in the process routes, improving the original syntheses employing classical chemical methods .

Results and Outcomes

The result is the production of enantiopure molecules, which are of great importance in the pharmaceutical industry . This method provides an environmentally friendly and efficient way to produce a variety of pharmaceuticals .

Safety And Hazards

Benzyl-cyclobutyl-amine hydrochloride is associated with several safety hazards. It is labeled with the GHS07 pictogram and has the signal word "Warning" . The compound has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

将来の方向性

特性

IUPAC Name |

N-benzylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHWFPCTEMNQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674186 | |

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-cyclobutyl-amine hydrochloride | |

CAS RN |

120218-46-4 | |

| Record name | Benzenemethanamine, N-cyclobutyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)

![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)